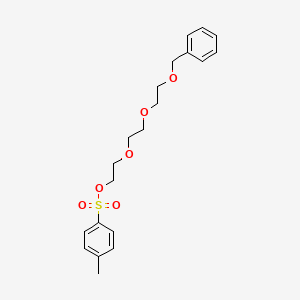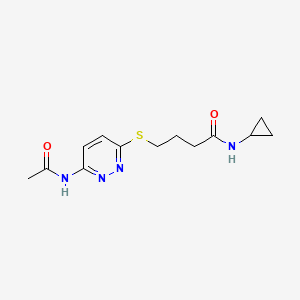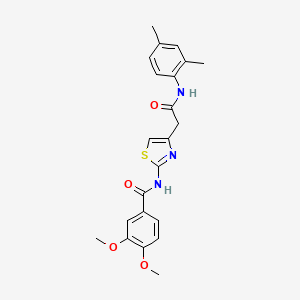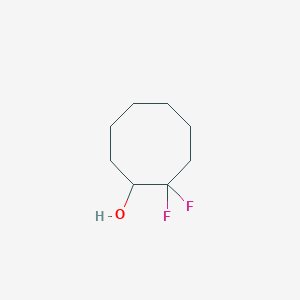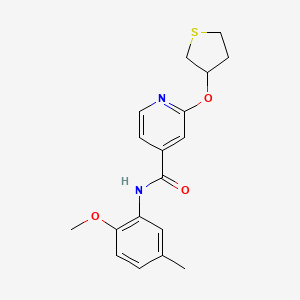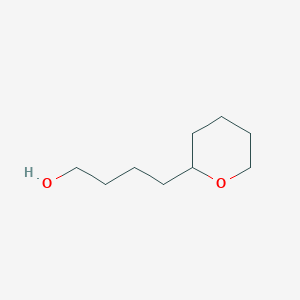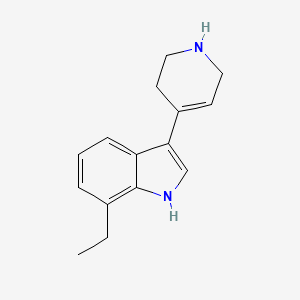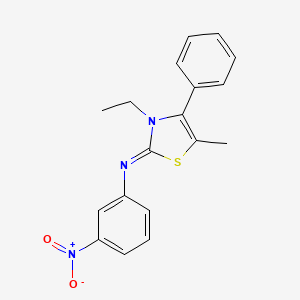
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline, commonly known as EMPTA, is a thiazole derivative that has gained attention in scientific research due to its potential applications in various fields. EMPTA is a yellow crystalline powder with a molecular formula of C18H16N4O2S and a molecular weight of 360.42 g/mol.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline involves the condensation of 3-nitroaniline with 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde in the presence of a base to form the desired product.
Starting Materials
3-nitroaniline, 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 3-nitroaniline in a suitable solvent (e.g. ethanol) and add the base to the solution., Step 2: Add 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
Mecanismo De Acción
The mechanism of action of EMPTA is not well understood. However, it has been proposed that EMPTA may exert its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. EMPTA has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane.
Efectos Bioquímicos Y Fisiológicos
EMPTA has been shown to exhibit low toxicity in vitro and in vivo. However, its long-term effects on human health are not well studied. EMPTA has been shown to have a high binding affinity for DNA, which may have implications for its potential use as a diagnostic tool for cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPTA is a relatively easy to synthesize compound that can be obtained in high yields. It is also stable under various conditions, which makes it suitable for use in various experiments. However, its low solubility in water may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of EMPTA. One potential direction is the development of EMPTA-based materials for various applications such as optoelectronics and catalysis. Another potential direction is the study of EMPTA's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to understand the mechanism of action of EMPTA and its long-term effects on human health.
Aplicaciones Científicas De Investigación
EMPTA has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, EMPTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. In material science, EMPTA has been used as a building block for the synthesis of functional materials such as luminescent materials and conductive polymers. In environmental science, EMPTA has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQIYOPRHRQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

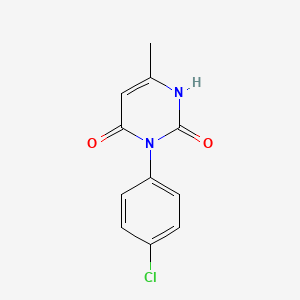
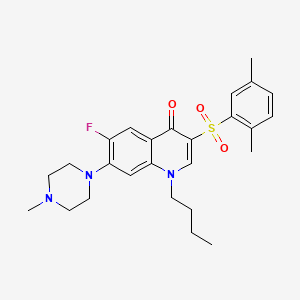
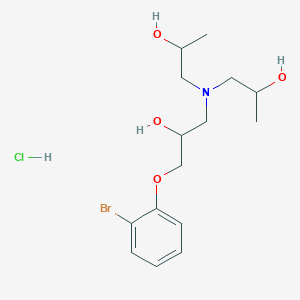
![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)
